Cas no 1692-46-2 (Flavanone Hydrazone)
Flavanone Hydrazone Chemical and Physical Properties
Names and Identifiers
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- (2-Phenylchroman-4-ylidene)hydrazine
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-phenyl-, hydrazone
- FLAVANONE HYDRAZONE
- FLAVANONE HYDRAZONE(RG)
- 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone
- 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one hydrazone
- 2-phenyl-chroman-4-one hydrazone
- Flavanon-hydrazon
- EINECS 216-890-0
- NSC-666759
- LTYOJFOTFBGRPP-GHRIWEEISA-N
- 1692-46-2
- (E)-(2-phenyl-chroman-4-ylidene)-hydrazine
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl-, hydrazone
- (E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine
- MFCD00016961
- SCHEMBL497573
- XF162086
- Flavanone hydrazone - 93%
- NSC666759
- Flavanone Hydrazone
-
- MDL: MFCD00016961
- Inchi: 1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13+
- InChI Key: LTYOJFOTFBGRPP-GHRIWEEISA-N
- SMILES: O1C2C=CC=CC=2/C(/CC1C1C=CC=CC=1)=N/N
Computed Properties
- Exact Mass: 238.11100
- Monoisotopic Mass: 238.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Melting Point: 110-112°C
- PSA: 47.61000
- LogP: 3.57350
Flavanone Hydrazone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Flavanone Hydrazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F371105-10mg |
Flavanone Hydrazone |
1692-46-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F371105-50mg |
Flavanone Hydrazone |
1692-46-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F371105-100mg |
Flavanone Hydrazone |
1692-46-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
| abcr | AB253935-25 mg |
Flavanone hydrazone |
1692-46-2 | 25 mg |
€143.20 | 2023-07-20 | ||
| abcr | AB253935-100 mg |
Flavanone hydrazone |
1692-46-2 | 100 mg |
€316.80 | 2023-07-20 | ||
| Ambeed | A628993-1g |
(2-Phenylchroman-4-ylidene)hydrazine |
1692-46-2 | 99+% | 1g |
$386.0 | 2024-04-23 | |
| Chemenu | CM299833-1g |
(2-Phenylchroman-4-ylidene)hydrazine |
1692-46-2 | 95% | 1g |
$425 | 2022-06-12 | |
| abcr | AB253935-100mg |
Flavanone hydrazone; . |
1692-46-2 | 100mg |
€245.30 | 2024-06-12 | ||
| ChromaDex Standards | ASB-00006050-010-10mg |
FLAVANONE HYDRAZONE |
1692-46-2 | 10mg |
$143.00 | 2023-11-08 | ||
| ChromaDex Standards | ASB-00006050-100-100mg |
FLAVANONE HYDRAZONE |
1692-46-2 | 100mg |
$1155.00 | 2023-11-08 |
Flavanone Hydrazone Suppliers
Flavanone Hydrazone Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Flavanone Hydrazone
Recent Advances in Flavanone Hydrazone (1692-46-2) Research: A Comprehensive Review
Flavanone hydrazone, a derivative of flavanone with the chemical identifier 1692-46-2, has garnered significant attention in recent years due to its potential applications in the field of chemical biology and pharmaceutical sciences. This compound, characterized by its unique hydrazone moiety, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The growing body of research on flavanone hydrazone underscores its promise as a versatile scaffold for drug development and therapeutic interventions.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of flavanone hydrazone. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that flavanone hydrazone derivatives exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that flavanone hydrazone could serve as a lead compound for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapeutics.
In addition to its anti-inflammatory properties, flavanone hydrazone has also been investigated for its anticancer potential. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain flavanone hydrazone derivatives induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Notably, these compounds exhibited selective cytotoxicity toward cancer cells while sparing normal cells, highlighting their potential as targeted anticancer agents. Further mechanistic studies revealed that flavanone hydrazone derivatives interfere with mitochondrial function and activate caspase-dependent apoptotic pathways.
The synthesis and structural optimization of flavanone hydrazone derivatives have also been a focal point of recent research. Advances in synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, have enabled the efficient production of diverse flavanone hydrazone analogs with enhanced biological activities. For example, a 2023 study in European Journal of Medicinal Chemistry described the design and synthesis of a series of flavanone hydrazone derivatives with improved pharmacokinetic properties, including enhanced solubility and bioavailability. These innovations are critical for translating preclinical findings into clinically viable therapeutics.
Despite the promising results, challenges remain in the development of flavanone hydrazone-based drugs. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed through further preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to overcome these hurdles and advance flavanone hydrazone derivatives toward clinical applications.
In conclusion, flavanone hydrazone (1692-46-2) represents a promising scaffold for the development of novel therapeutic agents with diverse biological activities. Recent research has shed light on its mechanisms of action, structural optimization, and potential applications in treating inflammatory diseases and cancer. Continued exploration of this compound and its derivatives is expected to yield significant advancements in the field of chemical biology and drug discovery.
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